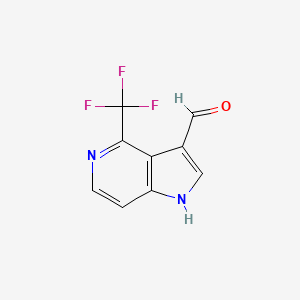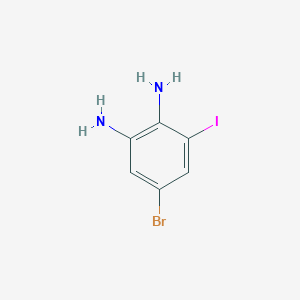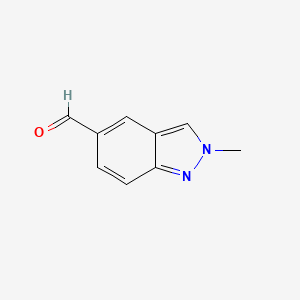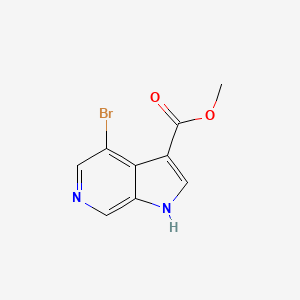
trans-3-Methylamino-1-Boc-4-methoxypyrrolidine
説明
Molecular Structure Analysis
The molecular structure of “trans-3-Methylamino-1-Boc-4-methoxypyrrolidine” is represented by the formula C11H22N2O3. More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C11H22N2O3 and a molecular weight of 230.3 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .科学的研究の応用
Fmoc Solid Phase Synthesis of Polyamides
Polyamides containing specific amino acids, such as N-methylimidazole and N-methylpyrrole, show significant DNA binding affinity and specificity. The Fmoc solid phase synthesis technique has been optimized to produce these polyamides with high coupling yields, leveraging building blocks like Fmoc-Py acid and Fmoc-Im acid. This approach facilitates the preparation of complex minor groove binding polyamides, expanding the toolkit for DNA-targeted therapeutics (Wurtz, Turner, Baird, & Dervan, 2001).
Enantioselective Chiral Brønsted Acid Catalyzed Reactions
The addition of methyleneaminopyrrolidine to N-Boc imines, catalyzed by chiral phosphoric acids, has been demonstrated to produce aminohydrazones with high enantiomeric excesses. This process illustrates the utility of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine in synthesizing chiral intermediates, which are critical for developing novel pharmaceuticals (Rueping, Sugiono, Theissmann, Kuenkel, Köckritz, Pews-Davtyan, Nemati, & Beller, 2007).
Practical Synthesis for Novel Quinolone Antitumor Agents
This compound serves as a crucial intermediate in synthesizing AG-7352, a novel quinolone antitumor agent. Various synthetic methods have been developed, showcasing the compound's role in producing therapeutically relevant molecules. One notable route allows for efficient large-scale preparation, highlighting its importance in drug synthesis and development (Tsuzuki, Chiba, Mizuno, Kyoji, & Suzuki, 2001).
Chemoenzymatic Synthesis for Antitumor Compounds
A chemoenzymatic enantioselective synthesis approach has been described for this compound, illustrating its application in creating key intermediates for antitumor compounds like AG-7352. This method employs enzymatic transesterification, followed by a series of reactions to achieve the desired intermediate, demonstrating the compound's versatility in pharmaceutical synthesis (Kamal, Shaik, Sandbhor, Malik, & Kaga, 2004).
Alternative Heterocycles for DNA Recognition
The inclusion of Boc-protected benzimidazole-pyrrole and related amino acids into DNA-binding polyamides, which also involve N-methyl pyrrole and N-methyl imidazole amino acids, represents another application. These compounds, incorporating this compound, are designed to enhance DNA recognition capabilities, offering new avenues for designing DNA-binding ligands with precise target specificity (Briehn, Weyermann, & Dervan, 2003).
特性
IUPAC Name |
tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFNMYHCBQIQV-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)
![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)
![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)

![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)

![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)
![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)

![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)


![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)